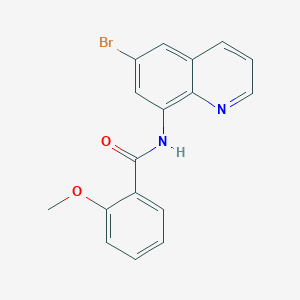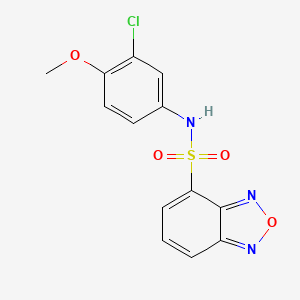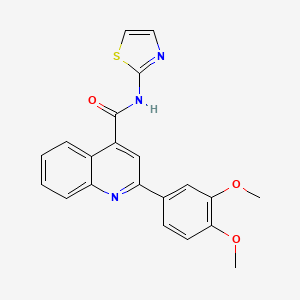![molecular formula C16H17N3O3 B14952537 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide](/img/structure/B14952537.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxazole ring, and a cyanide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through a palladium-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo[d][1,3]dioxole and an appropriate amine.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction, often involving the condensation of an α-haloketone with an amide or nitrile.
Introduction of the Cyanide Group: The cyanide group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products
Oxidation Products: Corresponding oxides
Reduction Products: Reduced derivatives
Substitution Products: Amines, thiols, and other nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
Uniqueness
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-isobutyl-1,3-oxazol-4-yl cyanide is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a cyanide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H17N3O3 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N3O3/c1-10(2)5-15-19-12(7-17)16(22-15)18-8-11-3-4-13-14(6-11)21-9-20-13/h3-4,6,10,18H,5,8-9H2,1-2H3 |
Clave InChI |
VWCLAITXRUVTDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC(=C(O1)NCC2=CC3=C(C=C2)OCO3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952460.png)

![(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide](/img/structure/B14952464.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14952465.png)


![1-(3-Methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952496.png)
![(5Z)-5-{[3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952499.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14952505.png)
![N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B14952512.png)
![1-(4-Benzylpiperidin-1-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B14952528.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952533.png)

